2-Chloro-5-[(methylthio)methyl]pyridine
Overview
Description
2-Chloro-5-[(methylthio)methyl]pyridine is an organic compound with the molecular formula C7H8ClNS. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a methylthio group at the fifth position. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
2-Chloro-5-[(methylthio)methyl]pyridine is primarily used as an intermediate in the synthesis of pesticides . The specific targets of this compound depend on the final pesticide product it is used to create.
Mode of Action
As a pesticide intermediate, it is likely involved in disrupting essential biological processes in pests, leading to their elimination .
Pharmacokinetics
Its physical properties such as its predicted melting point of 5034°C, boiling point of 2655°C at 760 mmHg, and density of 12 g/cm^3 can influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-[(methylthio)methyl]pyridine typically involves the chlorination of 2-Chloro-5-methylpyridine in the presence of a catalyst. The process begins by adding 2-Chloro-5-methylpyridine and a solvent into a reaction vessel, followed by the addition of a catalyst. The mixture is then refluxed while chlorine gas is passed through the solution .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar method but is optimized for larger quantities. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-[(methylthio)methyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Major Products:
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by another functional group.
Oxidation Reactions: Products include sulfoxides and sulfones.
Scientific Research Applications
2-Chloro-5-[(methylthio)methyl]pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of bioactive molecules.
Medicine: It is involved in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2-Chloro-5-methylpyridine: A precursor in the synthesis of 2-Chloro-5-[(methylthio)methyl]pyridine.
2-Chloro-5-chloromethylpyridine: Another derivative used in similar applications.
2-Chloro-5-methylthiophene: Shares structural similarities and is used in the synthesis of various organic compounds
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a methylthio group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various scientific and industrial applications.
Properties
IUPAC Name |
2-chloro-5-(methylsulfanylmethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c1-10-5-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAADUTXORNOKIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609334 | |
Record name | 2-Chloro-5-[(methylsulfanyl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021870-94-9 | |
Record name | 2-Chloro-5-[(methylsulfanyl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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